molecular formula C10H9F3O2 B1302213 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone CAS No. 845823-11-2

4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302213
CAS No.: 845823-11-2
M. Wt: 218.17 g/mol
InChI Key: WXOOQBPXUNZARD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-methoxyacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride . The general reaction scheme is as follows:

4-Methoxyacetophenone+Trifluoroacetic anhydrideAlCl34’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone\text{4-Methoxyacetophenone} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{AlCl}_3} \text{4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone} 4-Methoxyacetophenone+Trifluoroacetic anhydrideAlCl3​​4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations .

Mechanism of Action

The mechanism of action of 4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and methyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate biochemical pathways, leading to the observed biological effects .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOOQBPXUNZARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374860
Record name 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-11-2
Record name 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845823-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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